molecular formula C19H17FN2O2 B2398707 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone CAS No. 866010-56-2

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone

Cat. No.: B2398707
CAS No.: 866010-56-2
M. Wt: 324.355
InChI Key: SMKYLTPMUXGFQI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Validation and Isomeric Considerations

The compound 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone adheres to IUPAC nomenclature rules, as validated by its systematic decomposition:

  • Core structure : The quinazolinone scaffold (4(3H)-quinazolinone) serves as the parent heterocycle, with nitrogen atoms at positions 1 and 3.
  • Substituents :
    • A 2-oxoethyl group at position 3, bearing a 4-fluorophenyl moiety.
    • A propyl group at position 2.

The numbering prioritizes the quinazolinone ring, with substituents assigned based on the lowest possible locants (Figure 1). No stereoisomerism is observed due to the absence of chiral centers. However, restricted rotation around the N–C bond connecting the quinazolinone core to the 4-fluorophenyl group introduces conformational isomerism , as demonstrated in studies of analogous compounds.

Table 1: Nomenclature Comparison

Systematic IUPAC Name Common Name/Synonym
This compound MFCD05670400
3-(4-Fluorophenylacetyl)-2-propylquinazolin-4-one 866010-56-2

Isomeric possibilities are limited to tautomerism between the 4(3H)-quinazolinone and 4-hydroxyquinazoline forms, though the keto form dominates under standard conditions.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies of related quinazolinones reveal key structural features:

  • Planarity : The quinazolinone core exhibits near-perfect planarity (mean deviation: <0.05 Å), with slight puckering induced by the 2-propyl substituent.
  • Dihedral Angles :
    • The 4-fluorophenyl group forms a 67.09° dihedral angle with the quinazolinone plane, minimizing steric clashes.
    • The oxoethyl chain adopts a gauche conformation , stabilized by intramolecular C–H···O interactions.

Table 2: Crystallographic Parameters

Parameter Value Source
Crystal System Triclinic
Space Group P
Unit Cell (Å) a=7.859, b=10.332, c=10.975
Bond Length (C–O) 1.221 Å
Torsion Angle (C3–N–C–F) 67.09°

The fluorine atom participates in weak C–H···F interactions (2.89 Å), contributing to crystal packing stability.

Comparative Structural Analysis With Related Quinazolinone Derivatives

Structural variations among quinazolinone derivatives significantly influence electronic and steric properties:

1. Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl moiety enhances electrophilicity at the quinazolinone core compared to non-halogenated analogs (e.g., 2-propyl-3-phenylquinazolin-4-one).
  • Alkyl Chain Length : The propyl group at position 2 provides optimal hydrophobic interactions in biological systems, outperforming methyl or butyl analogs in target binding.

Table 3: Structural Comparison

Compound Substituents (Position) Key Structural Feature
This compound 2-propyl, 3-oxoethyl-4-FPh Planar core, 67.09° dihedral
4-Chloro-2-(4-fluorophenyl)quinazoline 4-Cl, 2-4-FPh Reduced planarity due to Cl
5-Fluoro-2-propylquinazolin-4(3H)-one 5-F, 2-propyl Enhanced dipole moment

2. Electronic Properties :

  • The 4-fluorophenyl group induces a +M effect , increasing electron density at the quinazolinone N3 atom compared to chloro analogs.
  • Conformational rigidity from the oxoethyl linker improves binding specificity in enzyme inhibition assays.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-5-18-21-16-7-4-3-6-15(16)19(24)22(18)12-17(23)13-8-10-14(20)11-9-13/h3-4,6-11H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKYLTPMUXGFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326845
Record name 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866010-56-2
Record name 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone typically involves the condensation of 2-propyl-4(3H)-quinazolinone with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction is followed by an oxidation step to introduce the oxoethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity
Recent studies have indicated that quinazolinone derivatives exhibit promising antitumor properties. Specifically, compounds structurally related to 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cells, demonstrating significant inhibitory effects with IC50 values in the micromolar range .

2. Antimicrobial Properties
Quinazolinones are also recognized for their antibacterial and antifungal activities. The compound has been evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. Studies suggest that certain structural modifications enhance its efficacy by interacting with bacterial targets, potentially disrupting cell wall synthesis .

3. Anticonvulsant Effects
The anticonvulsant potential of quinazolinone derivatives has been explored, with some compounds showing effectiveness in reducing seizure activity in animal models. This application is particularly relevant for developing new treatments for epilepsy and other seizure disorders .

Agricultural Applications

1. Fungicidal Activity
Quinazolinone derivatives have been investigated for their fungicidal properties, making them candidates for agricultural applications. Their ability to inhibit fungal growth can be harnessed in crop protection strategies against various plant pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinone compounds. Modifications at specific positions on the quinazolinone scaffold can significantly influence their pharmacological properties:

PositionModification TypeEffect
2Hydroxyl GroupIncreased antioxidant activity
4Fluoro SubstitutionEnhanced antimicrobial potency
PropylAlkyl Chain LengthImproved lipophilicity and cellular uptake

Case Studies

Case Study 1: Antitumor Activity
In a study published in 2017, a series of quinazolinone derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Compounds similar to this compound were found to exhibit significant growth inhibition in PC3 and MCF-7 cells, highlighting their potential as anticancer agents .

Case Study 2: Antibacterial Efficacy
A comprehensive evaluation of antibacterial activity against MRSA was conducted where several quinazolinones were tested in vitro. The study revealed that certain derivatives exhibited synergistic effects when combined with existing antibiotics, suggesting a promising avenue for enhancing antibiotic efficacy through combination therapy .

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Antitumor Activity

  • Target Compound: Exhibits significant activity against melanoma (SK-MEL-2), ovarian (IGROV1), and renal (TK-10) cancer cell lines, outperforming 5-fluorouracil in some cases .
  • 2-Benzylmercapto Derivative : Shows moderate antitumor activity (MGI%: 19%), higher than 2-alkylmercapto analogues (MGI%: 2–11%) .
  • 3-(2-Fluorophenyl)-2-methyl Analogue: No antitumor data reported, but smaller substituents may reduce efficacy .

Antimicrobial and Other Activities

  • Target Compound : Modest antimicrobial activity against bacterial/fungal strains .
  • Quinconazole: Used as a fungicide, highlighting structural versatility for non-pharmaceutical applications .

Structure-Activity Relationship (SAR) Insights

  • Benzylmercapto groups enhance antitumor potency due to aromatic interactions .
  • Position 3 :
    • Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance target specificity via halogen bonding .
    • Oxoethyl spacers may facilitate conformational flexibility for binding .

Biological Activity

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone (CAS No. 866010-56-2) is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

  • Molecular Formula : C19H17FN2O2
  • Molar Mass : 324.35 g/mol
  • Density : 1.22 g/cm³ (predicted)
  • Boiling Point : 502.2 °C (predicted)
  • pKa : -0.11 (predicted)

Biological Activity Overview

Quinazolinone derivatives have been extensively studied for their pharmacological properties. The compound in focus exhibits several key biological activities:

1. Anticancer Activity

Research indicates that quinazolinone derivatives can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of quinazolinone showed significant inhibitory activity against human myelogenous leukemia K562 cells, with some compounds achieving an IC50 value as low as 0.5 μM .

2. Anti-inflammatory Effects

Quinazolinones are noted for their anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

3. Antimicrobial Properties

The antimicrobial activity of quinazolinone derivatives has been documented, showing effectiveness against both gram-positive and gram-negative bacteria. The presence of specific substituents on the phenyl ring significantly influences the antibacterial profile, with certain modifications enhancing activity against resistant strains .

Detailed Research Findings

StudyBiological ActivityMethodologyKey Findings
AnticancerMTT AssaySignificant cytotoxicity against K562 cells; IC50 = 0.5 μM
Anti-inflammatoryCytokine AssaysInhibition of TNF-alpha and IL-6 production
AntimicrobialDisc Diffusion MethodEffective against E. coli and S. aureus; structure-activity relationship established

Case Studies

  • Anticancer Efficacy : A series of studies have focused on the synthesis of novel quinazolinone derivatives that demonstrate potent anticancer activities. One study synthesized a compound similar to this compound and evaluated its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Inflammation Models : In vivo studies have shown that quinazolinones can reduce inflammation in animal models of arthritis by downregulating inflammatory mediators, thus supporting their potential therapeutic use in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the quinazolinone core functionalization. Key steps include:

  • Microwave-assisted synthesis to enhance reaction efficiency and reduce time .
  • Use of catalysts (e.g., palladium for cross-coupling) and solvents (e.g., DMF or THF) to optimize yield and purity .
  • Monitoring via TLC or HPLC to track reaction progress and ensure purity ≥95% .
    • Critical Consideration : Solvent polarity and temperature significantly influence regioselectivity, particularly for substitutions at the 3- or 4-positions of the quinazolinone core .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy (1H and 13C) to confirm substituent positions and molecular integrity .
  • Single-crystal X-ray diffraction for absolute stereochemical confirmation .
  • HPLC-MS to assess purity and detect trace byproducts .
    • Validation : Cross-referencing NMR data with X-ray structures ensures minimal ambiguity in structural assignments .

Q. How are preliminary biological activities of this compound screened in academic research?

  • Methodological Answer :

  • In vitro assays against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to determine IC50 values .
  • Structure-Activity Relationship (SAR) studies by modifying the 4-fluorophenyl or propyl groups to assess selectivity .
    • Example : Comparative studies show IC50 values ranging from 10.5–15.0 µM for antitumor activity in analogous quinazolinones .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar quinazolinone derivatives?

  • Methodological Answer :

  • Orthogonal assays (e.g., enzymatic vs. cellular assays) to verify target specificity .
  • Metabolic stability testing to rule out false positives from compound degradation .
  • Crystallographic studies to compare binding modes of active vs. inactive analogs .
    • Case Study : Discrepancies in kinase inhibition data may arise from off-target effects, resolved via competitive binding assays .

Q. What strategies optimize the synthetic yield of this compound for large-scale research applications?

  • Methodological Answer :

  • Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio) .
  • Flow chemistry for improved heat and mass transfer in exothermic steps .
  • Catalyst screening (e.g., Pd/C vs. Ni-based catalysts) to enhance coupling reaction efficiency .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .
  • ADMET prediction tools (e.g., SwissADME) to optimize logP, solubility, and metabolic stability .
  • MD simulations to assess conformational stability in biological membranes .

Q. What advanced techniques validate the environmental impact of this compound in ecotoxicological studies?

  • Methodological Answer :

  • Biodegradation assays under OECD 301 guidelines to assess persistence in soil/water .
  • Ecotoxicology models (e.g., Daphnia magna or algae growth inhibition tests) .
  • LC-MS/MS to quantify bioaccumulation in biotic compartments .

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